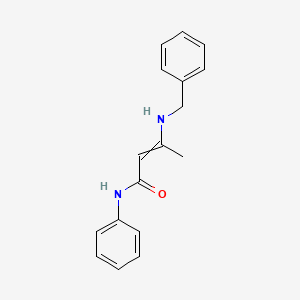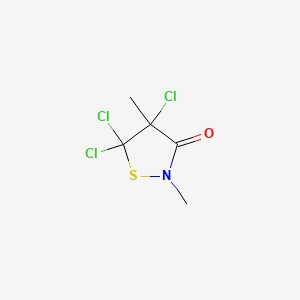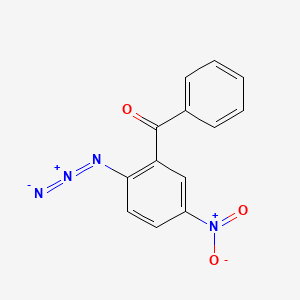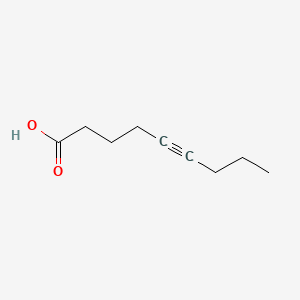![molecular formula C9H15N B14638468 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene CAS No. 52378-81-1](/img/structure/B14638468.png)
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethyl-7-azabicyclo[410]hept-2-ene is an organic compound with a unique bicyclic structure
Méthodes De Préparation
The synthesis of 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene typically involves several steps. One common method includes the catalytic hydrogenation of a precursor compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved in its mechanism of action may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparaison Avec Des Composés Similaires
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene can be compared with other similar compounds, such as:
3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene: This compound has a similar bicyclic structure but lacks the nitrogen atom present in this compound.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: This compound contains additional functional groups, such as ketones, which give it different chemical properties.
The uniqueness of 3,5,5-Trimethyl-7-azabicyclo[41
Propriétés
Numéro CAS |
52378-81-1 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
3,5,5-trimethyl-7-azabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C9H15N/c1-6-4-7-8(10-7)9(2,3)5-6/h4,7-8,10H,5H2,1-3H3 |
Clé InChI |
OYKHNBAXTSVFMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C(N2)C(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)
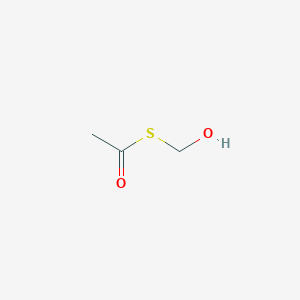
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
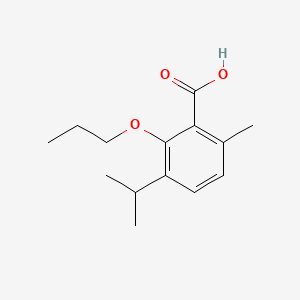
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

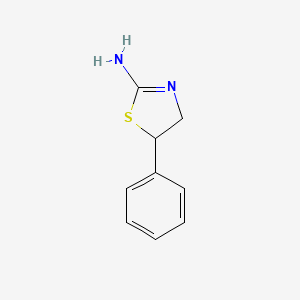
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
